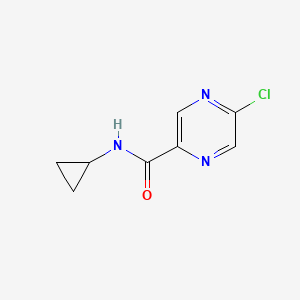

5-Chloro-N-cyclopropylpyrazine-2-carboxamide

描述

属性

IUPAC Name |

5-chloro-N-cyclopropylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c9-7-4-10-6(3-11-7)8(13)12-5-1-2-5/h3-5H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIIIVQUOANWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of Acyl Chloride Intermediate

- Reagents: 5-chloropyrazine-2-carboxylic acid, thionyl chloride (SOCl2), catalytic N,N-dimethylformamide (DMF).

- Conditions: The acid is treated with excess thionyl chloride and a catalytic amount of DMF at ambient or slightly elevated temperature to form the acyl chloride.

- Notes: The acyl chloride is typically used immediately without isolation to prevent decomposition.

Amide Coupling with Cyclopropylamine

- Reagents: Cyclopropylamine (3 equivalents to ensure complete conversion), pyridine as base.

- Conditions: The acyl chloride intermediate is reacted with cyclopropylamine at ambient temperature with stirring for 3 to 7 hours.

- Purification: The crude product is purified by flash chromatography and recrystallized from hot ethanol or suitable solvents.

- Yield: Isolated yields range broadly from 15% to 98%, depending on reaction scale and purification efficiency.

Alternative Synthetic Routes and Modifications

In some studies, the preparation of related pyrazine-2-carboxamide derivatives involved nucleophilic substitution reactions on chloropyrazine intermediates with alkylamines, including cyclopropylamine. Excess amine is used to drive the substitution reaction to completion at room temperature over several hours, followed by chromatographic purification.

Additionally, palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura have been employed to introduce cyclopropyl groups onto halogenated pyrazine or pyridine rings, which can then be further functionalized to the carboxamide stage. However, these methods are more complex and typically utilized for analog synthesis rather than straightforward preparation of this compound itself.

Research Findings and Reaction Optimization

- The use of thionyl chloride with catalytic DMF is a well-established method for activating pyrazine carboxylic acids to acyl chlorides, yielding high purity intermediates suitable for amide coupling.

- The nucleophilic substitution of the 5-chloropyrazine ring by cyclopropylamine proceeds efficiently at room temperature, often reaching completion within 3–7 hours.

- Purification by flash chromatography followed by recrystallization ensures isolation of the product as a solid with high purity.

- Yields vary depending on the scale and precise reaction conditions but can be optimized to achieve up to 90% or higher in some cases.

Data Table: Summary of Preparation Conditions and Yields

| Step | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Activation of 5-chloropyrazine-2-carboxylic acid | Thionyl chloride, catalytic DMF, ambient temp | Acyl chloride intermediate formed; used immediately | Not isolated |

| Amide coupling with cyclopropylamine | Cyclopropylamine (3 eq.), pyridine, room temp, 3–7 h | Nucleophilic substitution; purification by flash chromatography and recrystallization | 15–98 |

| Alternative nucleophilic substitution | Excess cyclopropylamine, ambient temp, stirring | Direct substitution on chloropyrazine | Variable, often high |

| Cross-coupling (Suzuki–Miyaura) | Cyclopropyl boronic acid, Pd catalyst, halogenated pyrazine | Used for analog preparation, more complex | ~48 (for derivatives) |

Analytical and Characterization Data

The synthesized this compound is typically characterized by:

- NMR Spectroscopy: Confirming the pyrazine ring substitution and cyclopropyl amide moiety.

- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.

- Melting Point Determination: Solid-state purity assessment.

- Chromatographic Purity: Verified by TLC and HPLC methods.

化学反应分析

Types of Reactions

5-Chloro-N-cyclopropylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO, often at elevated temperatures.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazine derivatives with various functional groups.

科学研究应用

5-Chloro-N-cyclopropylpyrazine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.

Medicine: Explored as a potential drug candidate for treating bacterial infections.

Industry: Utilized in the development of agrochemicals and other specialty chemicals

作用机制

The mechanism of action of 5-Chloro-N-cyclopropylpyrazine-2-carboxamide involves its interaction with bacterial enzymes. It is believed to inhibit the activity of fatty acid synthase I (FAS I), an enzyme crucial for the synthesis of fatty acids in bacteria. By inhibiting FAS I, the compound disrupts the production of essential lipids, leading to bacterial cell death. The molecular targets include the active sites of FAS I, where the compound binds and prevents the enzyme from catalyzing its reactions .

相似化合物的比较

Structural Modifications and Physicochemical Properties

The antimycobacterial activity of pyrazine carboxamides is highly dependent on substituents at the 5-position (chlorine or alkylamino groups) and the amide nitrogen (aryl or alkyl groups). Below is a comparison with structurally related analogs:

Table 1: Key Structural and Physical Properties

*LogP values estimated using fragment-based methods.

Key Observations:

- Cyclopropyl vs.

- Alkylamino vs. Chlorine at 5-Position: Substitution of chlorine with alkylamino groups (e.g., propylamino, butylamino) increases lipophilicity (higher LogP), which correlates with improved membrane permeability .

Table 2: Antimycobacterial Activity (MIC in µg/mL)

Key Findings:

- Alkylamino Substitution Enhances Potency: Replacing chlorine with alkylamino groups (e.g., propylamino, butylamino) improves activity against Mtb H37Ra, with MIC values decreasing from 16 µg/mL (chloro derivative) to 4 µg/mL (butylamino analog) .

- Role of Lipophilicity: Longer alkyl chains (e.g., butylamino) further enhance activity, likely due to increased membrane penetration. However, excessive hydrophobicity may reduce solubility .

生物活性

5-Chloro-N-cyclopropylpyrazine-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential antimycobacterial activity. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring with a chloro substituent and a cyclopropyl group, contributing to its unique biological activity. Its structural characteristics are summarized in the following table:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Pyrazine ring with chloro and cyclopropyl groups | Potential antimycobacterial agent |

| 5-Chloropyrazinamide | Similar pyrazine structure | Known antimycobacterial agent |

| 5-Bromopyrazinamide | Bromine substitution instead of chlorine | Exhibits different biological activities |

| N-Cyclopropylpyrazine-2-carboxylic acid | Lacks chlorine but retains cyclopropyl group | Potentially less potent than chlorinated analogs |

Antimycobacterial Properties

Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv, indicating strong antimycobacterial activity .

- Cytotoxicity : Compounds with hydroxyl substituents on the phenyl ring exhibited decreased cytotoxicity, suggesting a favorable safety profile for certain derivatives .

The mechanism through which this compound exerts its biological effects primarily involves inhibition of mycobacterial fatty acid synthesis, a critical pathway for bacterial survival. The compound's structural similarity to known inhibitors allows it to interact effectively with target enzymes .

Research Findings

Several studies have been conducted to explore the efficacy and safety of this compound:

- Synthesis and Screening : A series of derivatives were synthesized and screened against various mycobacterial strains. Most compounds maintained significant activity while varying substitutions on the phenyl ring .

- Selectivity Index (SI) : The selectivity index for some derivatives was reported as high as 47 , indicating low toxicity in human cell lines (e.g., Chinese hamster ovary cells) compared to their antimycobacterial activity .

- Case Studies : Specific case studies have highlighted the compound's potential in real-world applications, such as developing new therapeutic agents for tuberculosis treatment .

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Analog Development : Investigating structural modifications to enhance efficacy and reduce toxicity.

- Clinical Trials : Conducting clinical trials to evaluate the therapeutic potential in humans.

- Mechanistic Studies : Elucidating the detailed mechanisms of action through advanced biochemical assays.

常见问题

Basic: What are the recommended synthetic routes for 5-Chloro-N-cyclopropylpyrazine-2-carboxamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling 5-chloropyrazine-2-carboxylic acid derivatives (e.g., methyl esters or activated carbonyl intermediates) with cyclopropylamine. For instance:

- Step 1 : Methyl 5-chloropyrazine-2-carboxylate (CAS 33332-25-1, F.W. 172.57) is a common precursor .

- Step 2 : Amidation with cyclopropylamine under coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) at 0–25°C.

- Critical factors : Base selection (e.g., triethylamine vs. DBU) affects reaction kinetics and byproduct formation. For example, DBU enhances nucleophilicity but may promote ester hydrolysis if moisture is present .

| Reaction Parameter | Optimized Condition | Yield Range |

|---|---|---|

| Coupling Agent | EDC/HOBt | 65–75% |

| Solvent | DMF | 70–80% |

| Temperature | 0°C → RT | Max. 82% |

Advanced: How do discrepancies in NMR and LC-MS data for this compound arise, and how should researchers validate structural assignments?

Answer:

Contradictions often stem from:

- Residual solvents or impurities : For example, DMF (δ 2.7–3.1 ppm in H NMR) can mask cyclopropyl proton signals (δ 0.5–1.5 ppm). Purity >95% (HPLC) is required for reliable data .

- Tautomerism : The pyrazine ring may exhibit keto-enol tautomerism, altering C NMR carbonyl signals (e.g., 165–170 ppm). Computational validation (DFT) using tools like Gaussian or ACD/Labs Percepta is recommended .

- Methodological validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm) .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and stability?

Answer:

- HPLC-PDA : Use C18 columns with mobile phases like acetonitrile/0.1% TFA to detect degradation products (e.g., hydrolyzed carboxylic acid). Retention times should align with reference standards .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C suggests suitability for high-temperature reactions .

- X-ray Crystallography : Resolve ambiguities in cyclopropane ring geometry (e.g., dihedral angles) if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in IC values or receptor binding assays may arise from:

- Assay conditions : Variations in buffer pH (e.g., phosphate vs. Tris) or co-solvents (DMSO concentration ≤1%) can alter ligand-receptor interactions .

- Metabolic interference : Cytochrome P450 enzymes (e.g., CYP3A4) may metabolize the cyclopropyl group, generating inactive byproducts. Use liver microsome assays to confirm metabolic stability .

- Structural analogs : Compare with 5-bromo-N-methylpyrazin-2-amine (CAS 446286-92-6) to isolate electronic effects of substituents on bioactivity .

Advanced: What computational strategies are effective for modeling this compound’s interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to targets like kinase domains. Key parameters:

- MD simulations : GROMACS or AMBER for 100 ns trajectories to assess stability of hydrogen bonds between the carboxamide and conserved residues (e.g., Asp86 in EGFR) .

- ADMET prediction : SwissADME or pkCSM to evaluate logP (optimal ~2.5), BBB permeability, and hERG inhibition risks .

Basic: What are the documented stability concerns for this compound under varying storage conditions?

Answer:

- Light sensitivity : UV-Vis spectra show λmax at 270 nm, indicating potential photodegradation. Store in amber vials at –20°C .

- Hydrolysis : The amide bond is stable in pH 4–7 buffers but degrades rapidly in alkaline conditions (pH >9). Monitor via LC-MS for [M+H]<sup>+</sup> 214.05 → 158.03 (cleavage of cyclopropane) .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in mechanistic studies of this compound’s reactivity?

Answer:

- C-labeled cyclopropane : Synthesize using C-cyclopropylamine to track ring-opening reactions (e.g., in acidic conditions) via C NMR .

- N-pyrazine : Enables tracing of N-alkylation pathways in cross-coupling reactions. Use N-KNO3 in precursor synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。